molecular formula C16H19ClN2O B2661719 N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride CAS No. 1586586-89-1

N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2661719
CAS No.: 1586586-89-1
M. Wt: 290.79
InChI Key: NJUVQRKDYOYGQW-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diphenylmethyl group attached to a methylamino acetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs work by interacting with biological receptors, but the exact mechanism would depend on the structure of this compound and the system it’s interacting with .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of diphenylmethyl chloride with N-methylglycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired amide compound. The hydrochloride salt is then obtained by treating the amide with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diphenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Various nucleophiles; solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide compounds.

Comparison with Similar Compounds

  • N-methylacetamide
  • N,N-dimethylacetamide
  • N-ethyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride

Comparison: N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride stands out due to its unique diphenylmethyl group, which imparts distinct chemical and biological properties. Compared to N-methylacetamide and N,N-dimethylacetamide, it offers enhanced stability and solubility. Its structural complexity also allows for more diverse applications in research and industry.

Properties

IUPAC Name

N-benzhydryl-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,16-17H,12H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUVQRKDYOYGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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